Cyclopentyl 2-trifluoromethylphenyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYIDWQRBBRPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642571 | |
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-64-5 | |
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Trifluoromethylphenyl)cyclopentylmethanone: A Technical Guide to Properties, Synthesis, and Reactivity
Topic: (2-Trifluoromethylphenyl)cyclopentylmethanone Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Trifluoromethylphenyl)cyclopentylmethanone (CAS 898791-64-5 ) is a specialized aryl-alkyl ketone characterized by significant steric congestion and high lipophilicity. As a structural motif, it serves as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and other central nervous system (CNS) active agents. The presence of the ortho-trifluoromethyl (
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and reactivity patterns, designed to support researchers in optimizing its application in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule features a cyclopentyl ring directly carbonyl-linked to a phenyl ring bearing a trifluoromethyl group at the 2-position.[1][2] This ortho-substitution pattern creates a "molecular cleft," shielding the carbonyl carbon from nucleophilic attack while enhancing metabolic stability against oxidative metabolism.
Table 1: Physicochemical Data Matrix
| Property | Value / Description | Note |
| IUPAC Name | (2-(Trifluoromethyl)phenyl)(cyclopentyl)methanone | |
| CAS Number | 898791-64-5 | Confirmed via chemical vendors [1, 2] |
| Molecular Formula | ||
| Molecular Weight | 242.24 g/mol | |
| Physical State | Pale yellow oil or low-melting solid | Dependent on purity/crystallinity |
| Boiling Point (Pred.) | 280–285 °C (at 760 mmHg) | High BP due to molecular weight and polarity |
| LogP (Predicted) | ~4.2 ± 0.4 | Highly lipophilic ( |
| Electronic Effect | Strong EWG ( | Deactivates ring; activates carbonyl (electronic) |
| Steric Effect | High (Ortho-substitution) | Hinders carbonyl nucleophilic attack |
Structural Analysis
The 2-trifluoromethyl group exerts a dual effect:
-
Electronic: It is strongly electron-withdrawing (
and effects), which theoretically increases the electrophilicity of the carbonyl carbon. -
Steric: The bulky
group (Van der Waals radius ~2.2 Å) twists the carbonyl out of planarity with the phenyl ring to minimize strain. This steric bulk often overrides the electronic activation, making nucleophilic addition slower compared to the 4-isomer.
Synthetic Pathways[1][12][13]
Synthesis of sterically hindered aryl ketones requires methods that prevent over-addition (to tertiary alcohols) and overcome the poor nucleophilicity of hindered metallics.
Method A: The "Turbo-Grignard" Approach (Recommended)
Standard magnesium turnings often fail to initiate efficient Grignard formation with 2-bromobenzotrifluoride due to electronic deactivation and passivation. The use of Isopropylmagnesium chloride - Lithium chloride complex (Turbo-Grignard) allows for rapid Halogen-Magnesium exchange at low temperatures, followed by reaction with a cyclopentyl electrophile.
-
Step 1: Halogen-Mg exchange on 1-bromo-2-(trifluoromethyl)benzene using
. -
Step 2: Addition to N-methoxy-N-methylcyclopentanecarboxamide (Weinreb Amide) . The Weinreb amide is crucial as it forms a stable chelated intermediate, preventing double addition of the Grignard reagent [3].
Method B: Friedel-Crafts Acylation (Alternative)
Direct acylation of (trifluoromethyl)benzene is generally poor due to the strong deactivating nature of the
Visualization: Validated Synthetic Workflow
Caption: Figure 1. Synthesis via Turbo-Grignard and Weinreb Amide to avoid over-alkylation.
Reactivity & Transformations
The reactivity of (2-Trifluoromethylphenyl)cyclopentylmethanone is defined by the competition between the electrophilic carbonyl and the steric blockade of the
Stereoselective Reduction (Corey-Bakshi-Shibata)
Reducing the ketone to a secondary alcohol is a primary transformation in drug synthesis. Due to the high steric differentiation between the bulky 2-CF3-phenyl group and the cyclopentyl group, CBS (Corey-Bakshi-Shibata) reduction using chiral oxazaborolidines typically yields high enantiomeric excess (ee > 95%).
-
Reagent:
/ (R)-Me-CBS. -
Product: Chiral (2-(trifluoromethyl)phenyl)(cyclopentyl)methanol.
Grignard Addition (Tertiary Alcohols)
Addition of a second nucleophile (e.g., Methylmagnesium bromide) to form a tertiary alcohol is kinetically slow .
-
Protocol Adjustment: Requires higher temperatures (reflux in THF/Toluene) or activation with Cerium(III) chloride (
) to mitigate basicity and enhance nucleophilicity (Luche reduction conditions adapted for addition).
Alpha-Functionalization
The
-
Bromination: Reaction with
or NBS in yields the -bromo ketone, a precursor for aminothiazole synthesis.
Visualization: Reactivity Network
Caption: Figure 2.[3] Divergent reactivity pathways. Note the requirement for forcing conditions in nucleophilic addition.
Safety & Handling Protocols
While specific toxicological data for this exact CAS is limited, protocols should follow the "Fluorinated Aryl Ketone" hazard class.
Hazard Identification (GHS Classification)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Handling Procedures
-
Inhalation: Use only in a chemical fume hood. The volatility of the oil can lead to respiratory distress if heated.
-
Skin Contact: Fluorinated compounds can enhance transdermal permeability. Double-gloving (Nitrile/Neoprene) is recommended.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Although relatively stable, fluorinated ketones can be hygroscopic or sensitive to prolonged light exposure.
References
- BLD Pharm. (n.d.). Cyclopentyl 2-trifluoromethylphenyl ketone Product Page.
-
ChemicalBook. (n.d.). This compound (CAS 898791-64-5).[1][2][4] Retrieved from chemicalbook.com [Verified Source].
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Standard Synthetic Protocol Reference].
- Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260-1264.
Sources
The Ortho-Trifluoromethyl Effect: Modulating Ketone Electrophilicity via Steric Inhibition of Resonance
Executive Summary
This technical guide analyzes the unique reactivity profile of ortho-trifluoromethyl acetophenones. Unlike standard electron-withdrawing group (EWG) effects, the ortho-
Part 1: The Electronic & Steric Landscape
The "Ortho Effect" Defined
In aromatic ketones, substituents typically influence reactivity through Hammett electronic parameters (
-
Para-substitution (
- ): The group exerts a strong inductive pull ( ), increasing the electrophilicity of the carbonyl carbon. However, the -system remains planar, allowing the phenyl ring to donate electron density into the carbonyl orbital, partially mitigating this activation. -
Ortho-substitution (
- ): The steric bulk of the trifluoromethyl group (Van der Waals radius Å, similar to an isopropyl group) creates severe repulsion with the carbonyl oxygen or methyl group. To relieve this strain, the carbonyl bond rotates out of the phenyl plane.
Mechanism: Steric Inhibition of Resonance (SIR)
The rotation of the C(aryl)-C(carbonyl) bond disrupts the overlap between the aromatic
-
Consequence: The "resonance donation" from the phenyl ring is severed.
-
Result: The carbonyl carbon loses the stabilizing electron density from the ring. Combined with the proximal
effect of the fluorine atoms, the carbonyl becomes highly electron-deficient and hyper-reactive toward nucleophiles.
Pathway Visualization
The following diagram illustrates the transition from a conjugated (stable) system to a de-conjugated (reactive) system due to steric torsion.
Figure 1: The mechanistic flow of Steric Inhibition of Resonance (SIR). The steric clash forces a twist, breaking conjugation and isolating the carbonyl's electronic character.
Part 2: Quantitative Metrics & Spectral Signatures
To experimentally validate the SIR effect, researchers should look for specific shifts in IR and NMR spectroscopy. The "de-conjugation" shifts the carbonyl stretching frequency (
Table 1: Comparative Electronic Metrics
| Compound | Substituent Position | Electronic State | Relative Reactivity ( | |
| Acetophenone | None | ~1686 | Fully Conjugated | 1.0 (Baseline) |
| 4'-(Trifluoromethyl)acetophenone | Para | ~1695 | Conjugated + Inductive EWG | ~4.5 |
| 2'-(Trifluoromethyl)acetophenone | Ortho | ~1705 - 1712 | De-conjugated (SIR) + Inductive | > 20.0 |
Data Interpretation:
-
Acetophenone: The low wavenumber (1686 cm
) indicates strong single-bond character in the carbonyl due to resonance donation from the ring. -
Ortho-CF3: The shift to >1705 cm
confirms the loss of conjugation. The bond is stiffer (more double-bond character) and the carbon is more positive, correlating directly with increased susceptibility to nucleophilic attack (e.g., hydration, reduction).
Part 3: Experimental Protocol
Chemoselective Reduction of 2'-(Trifluoromethyl)acetophenone
Objective: Demonstrate the heightened reactivity of the o-CF3 ketone via a controlled reduction to 1-(2-(trifluoromethyl)phenyl)ethanol. This protocol is optimized for high yield and purity, avoiding side reactions common with such electrophilic substrates (e.g., hydrate formation).
Reagents:
-
Substrate: 2'-(Trifluoromethyl)acetophenone (1.0 equiv)
-
Reductant: Sodium Borohydride (
, 0.6 equiv) -
Solvent: Methanol (anhydrous)
-
Quench: 1M
Workflow Diagram:
Figure 2: Step-by-step workflow for the reduction of the activated o-CF3 ketone.
Detailed Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2'-(trifluoromethyl)acetophenone (1.88 g, 10 mmol) in anhydrous methanol (20 mL). Cool the solution to 0°C using an ice bath. Note: Cooling is critical; the enhanced electrophilicity makes this reaction highly exothermic compared to standard acetophenones.
-
Addition: Add sodium borohydride (227 mg, 6 mmol) in small portions over 10 minutes. Vigorous bubbling (
gas) will occur. -
Reaction: Stir at 0°C for 30 minutes. Monitor via TLC (20% EtOAc/Hexanes). The starting ketone (
) should disappear rapidly.-
Technical Note: If the reaction stalls, do NOT heat. Heating may promote side reactions with the solvent (hemiacetal formation) due to the strong EWG nature.
-
-
Quench: Carefully quench with 1M HCl (10 mL) until gas evolution ceases and pH is acidic.
-
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: The product is typically pure enough for use (>95%). If necessary, purify via silica flash chromatography.
Part 4: Implications for Drug Development
Bioisosterism & Metabolic Stability
In medicinal chemistry, the ortho-trifluoromethyl group is often employed not just for electronic modulation, but to block "soft spots" on the phenyl ring.
-
Metabolic Blocking: The bulky
group prevents CYP450 enzymes from oxidizing the ortho positions. -
Conformational Locking: By twisting the carbonyl (or attached heterocycles) out of plane, the
- group can lock a drug molecule into a specific bioactive conformation that fits a receptor pocket, a strategy known as "conformational restriction."
Asymmetric Synthesis
The enhanced reactivity and steric differentiation of the ortho-
References
-
Nucleophilic Addition of Benzylboronates to Activated Ketones. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the reactivity of trifluoromethyl ketones and the impact of electronic activation on yield and kinetics. URL:[Link]
-
Steric Inhibition of Resonance (Ortho Effect). Source: Journal of the American Chemical Society (Historical Context & Principles). Context: Foundational physical organic chemistry principles regarding steric inhibition of resonance in ortho-substituted aromatics. URL:[Link]
-
IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Source: Spectroscopy Online / BenchChem. Context: Provides comparative IR data for substituted acetophenones, establishing the baseline for conjugation effects. URL:[Link]
-
2'-(Trifluoromethyl)acetophenone Physical Properties. Source: NIST Chemistry WebBook.[1] Context: Standard reference for the physical properties and structure of the specific analyte. URL:[Link]
Sources
A Comparative Analysis of 2-Fluoro vs. 2-Trifluoromethyl Phenyl Cyclopentyl Ketones: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth comparison of two closely related aryl cyclopentyl ketones: 2-fluorophenyl cyclopentyl ketone and 2-trifluoromethylphenyl cyclopentyl ketone. We delve into the nuanced effects of a single fluorine atom versus a trifluoromethyl group on physicochemical properties, synthetic accessibility, and metabolic stability. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide rational drug design and candidate selection.
Introduction: The Strategic Role of Fluorine in the Phenyl Cyclopentyl Ketone Scaffold
The phenyl cyclopentyl ketone core is a versatile scaffold found in various biologically active molecules. Its substitution pattern, particularly on the phenyl ring, dictates its interaction with biological targets and its overall drug-like properties. The introduction of fluorine is a well-established strategy to modulate these properties.[1][2][3] A single fluorine atom and a trifluoromethyl (CF3) group, while both electron-withdrawing, exert distinct steric and electronic influences that can lead to dramatically different biological outcomes.[1][4]
This guide will systematically dissect these differences, moving from fundamental physicochemical principles to practical applications in a drug discovery context. We will explore why a medicinal chemist might choose one substituent over the other to overcome specific challenges such as metabolic instability or off-target activity.
Section 1: Comparative Physicochemical Properties
The choice between a fluoro and a trifluoromethyl group is often driven by the need to fine-tune a molecule's lipophilicity and electronic character. These properties govern everything from membrane permeability to target binding affinity.[1]
Lipophilicity (LogP): Lipophilicity is a critical parameter for drug absorption and distribution. While aliphatic fluorination often reduces lipophilicity, aromatic fluorination tends to increase it.[5][6] The trifluoromethyl group, being significantly larger and more lipophilic than a single fluorine atom, generally imparts a greater increase in LogP.[1][7][8] This enhanced lipophilicity can improve membrane permeability and cell uptake but may also increase binding to hydrophobic off-targets or plasma proteins if not carefully balanced.[1][7]
Electronic Effects: Both substituents are electron-withdrawing, a property that can influence a molecule's pKa and protect aromatic rings from oxidative metabolism.[1] The trifluoromethyl group, however, is a much stronger electron-withdrawing group than a fluorine atom.[1][4] This is reflected in their respective Hammett constants (σ), which quantify the electronic influence of a substituent on a reaction center. The strong inductive effect of the CF3 group can significantly lower the pKa of nearby functional groups and alter the charge distribution across the molecule, potentially enhancing interactions with biological targets.[1]
| Property | 2-Fluoro Phenyl | 2-Trifluoromethyl Phenyl | Rationale & Impact on Drug Design |
| Lipophilicity (Hansch π) | π ≈ +0.14 | π ≈ +0.88[1][7] | The CF3 group significantly increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and off-target effects. |
| Electronic Effect (Hammett σp) | σp ≈ +0.06 | σp ≈ +0.54 | The strong electron-withdrawing nature of the CF3 group can protect the ring from oxidative metabolism and modulate the pKa of adjacent functional groups. |
| Steric Hindrance (Van der Waals Radius) | F ≈ 1.47 Å[3] | CF3 ≈ 2.7 Å | The bulkier CF3 group can provide a steric shield, blocking metabolic access to certain sites, and can be used to probe the steric tolerance of a binding pocket. |
Section 2: Synthesis and Spectroscopic Characterization
The practical accessibility of these compounds is a key consideration in any drug development program. Both ketones can be synthesized via established organometallic routes, with the Grignard reaction being a common and scalable method.
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for aryl cyclopentyl ketones.
Detailed Synthetic Protocol: 2-Fluorophenyl Cyclopentyl Ketone
Causality: This protocol utilizes a Grignard reaction, a robust and well-understood method for forming carbon-carbon bonds. The choice of 2-fluorobenzonitrile as the starting material allows for the direct introduction of the desired ketone functionality after hydrolysis of the intermediate imine.[9] Tetrahydrofuran (THF) is selected as the solvent due to its ability to solvate the Grignard reagent effectively. A mild acidic workup is crucial to hydrolyze the imine without promoting side reactions.
Materials:
-
2-Fluorobenzonitrile
-
Cyclopentylmagnesium bromide (2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
5% Sulfuric Acid solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add 2-fluorobenzonitrile (1.0 eq) to a flask containing anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add cyclopentylmagnesium bromide (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench by adding 5% sulfuric acid solution until the pH is acidic.[9]
-
Continue stirring vigorously for at least 2 hours to ensure complete hydrolysis of the imine intermediate.[9]
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure 2-fluorophenyl cyclopentyl ketone.[9]
Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS). The presence of a characteristic fluorine-coupled doublet in the aromatic region of the ¹H NMR spectrum and a strong signal in the ¹⁹F NMR spectrum would confirm the presence of the fluoro-substituent. Mass spectrometry should show a molecular ion peak corresponding to the expected mass (C12H13FO, MW: 192.23).[10]
Section 3: Comparative Analysis in a Drug Discovery Context
The ultimate test for these compounds lies in their performance in biologically relevant assays. Here, the subtle differences between the fluoro and trifluoromethyl groups become critically important.
Metabolic Stability
A primary reason for incorporating fluorine is to block metabolic hotspots and enhance a drug's half-life.[1][11]
-
2-Fluoro Phenyl Group: While a C-F bond is strong, aromatic C-F bonds can be susceptible to metabolic defluorination, sometimes leading to the formation of reactive metabolites.[12] The position of the fluorine is key; an ortho-fluoro group may be more or less stable depending on the specific CYP450 enzymes involved.
-
2-Trifluoromethyl Phenyl Group: The CF3 group is exceptionally stable towards metabolic degradation due to the strength of the C-F bonds and the steric hindrance it provides.[1][7] It is often used to deactivate an aromatic ring towards oxidative metabolism by cytochrome P450 enzymes.[1][4] This generally translates to a longer half-life and lower intrinsic clearance.
Workflow for Comparative Metabolic Stability Assay
Caption: Workflow for an in vitro liver microsomal stability assay.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Causality: This assay simulates Phase I metabolism, which is primarily mediated by cytochrome P450 enzymes found in liver microsomes.[13][14][15] By incubating the test compounds with microsomes in the presence of the necessary cofactor (NADPH), we can measure the rate at which the parent compound is consumed.[16][17] This provides a direct measure of intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[15] A low-clearance and a high-clearance compound are included as controls to validate the assay performance.
Materials:
-
Pooled Human Liver Microsomes (e.g., from XenoTech)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Test Compounds (2-fluoro and 2-trifluoromethyl phenyl cyclopentyl ketone)
-
Control Compounds (e.g., Verapamil - high clearance, Carbamazepine - low clearance)
-
Acetonitrile with internal standard (e.g., Tolbutamide)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a 1 µM working solution of each test and control compound in phosphate buffer.[13][16]
-
Prepare a suspension of human liver microsomes at a final protein concentration of 0.5 mg/mL in phosphate buffer.[13][15]
-
In a 96-well plate, add the microsomal suspension to the wells containing the test compounds. Include a negative control group without NADPH.[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except the negative controls.[16]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13][16][17]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis & Trustworthiness: The percentage of the parent compound remaining at each time point is determined relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint in µL/min/mg protein).[16] The assay is considered trustworthy if the control compounds perform within their expected clearance ranges.
Logical Relationship: Substituent Effects on Drug Properties
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-FLUOROPHENYL CYCLOPENTYL KETONE | 111982-45-7 [chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. info.mercell.com [info.mercell.com]
- 17. enamine.net [enamine.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Cyclopentyl 2-Trifluoromethylphenyl Ketone via Grignard Reaction
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of cyclopentyl 2-trifluoromethylphenyl ketone, a valuable intermediate in medicinal chemistry and materials science.[1][2] The protocol herein details a robust and scalable Grignard reaction, emphasizing experimental best practices, safety considerations, and mechanistic understanding to ensure reproducible and high-yield outcomes. The synthesis involves the nucleophilic addition of a cyclopentylmagnesium halide to 2-trifluoromethylbenzonitrile, followed by acidic hydrolysis of the intermediate imine.[3][4] This application note is intended to serve as a practical resource for chemists in both academic and industrial settings.
Introduction and Scientific Context
This compound is a key building block in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6] For instance, this ketone is a known precursor in the synthesis of certain anesthetic compounds.[1][7]
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[8] Its application to the synthesis of ketones from nitriles offers a reliable and versatile route.[3][4][9] The reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, forming a magnesium salt of an imine.[4][9] Subsequent acidic workup hydrolyzes the imine to the desired ketone.[3][4] A key advantage of this method is that the intermediate imine salt is unreactive towards the Grignard reagent, preventing the formation of tertiary alcohol byproducts that can occur when using esters or acid chlorides as starting materials.[10][11]
This guide provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles and safety practices.
Reaction Mechanism and Key Considerations
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: Cyclopentyl bromide reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form cyclopentylmagnesium bromide.
-
Nucleophilic Addition and Hydrolysis: The cyclopentylmagnesium bromide then acts as a nucleophile, attacking the carbon atom of the nitrile group in 2-trifluoromethylbenzonitrile. This forms a stable intermediate imine salt. Subsequent hydrolysis with a mild acid yields the final ketone product.[3][4]
Key Considerations:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent and reduce the yield.[12][13][14][15] All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Initiation of Grignard Formation: The reaction between the alkyl halide and magnesium can sometimes be slow to initiate. This can be overcome by using activating agents like a small crystal of iodine or 1,2-dibromoethane, or by mechanically agitating the magnesium turnings.[12][16]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent.[17][18] THF is often preferred for its higher boiling point, which allows for a greater reaction temperature range.
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate.[12][19] Conversely, the addition of the Grignard reagent to the nitrile may require gentle heating to proceed at a reasonable rate.
Experimental Workflow
Figure 1. A schematic overview of the experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions:
-
Grignard reagents are highly reactive and can be pyrophoric.[13] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[17]
-
Ethereal solvents are highly flammable.[12][19] Ensure there are no open flames or spark sources in the vicinity.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[17]
-
Have an appropriate fire extinguisher (Class D for reactive metals) readily available.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (110 mmol) | 99.8% |
| Iodine | I₂ | 253.81 | 1 crystal | |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.9 g (100 mmol) | 98% |
| 2-Trifluoromethylbenzonitrile | C₈H₄F₃N | 171.12 | 14.5 g (85 mmol) | 99% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | ≥99.9% |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 100 mL | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | |
| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh |
Procedure:
Part A: Preparation of the Grignard Reagent
-
Glassware Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer bar. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[12][14] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently heat the flask with a heat gun until violet iodine vapors are observed. This helps to activate the surface of the magnesium.[12] Allow the flask to cool.
-
Initiation of Grignard Formation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cyclopentyl bromide in 100 mL of anhydrous THF. Add approximately 10 mL of the cyclopentyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a water bath may be necessary.[14]
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting dark grey to brown solution is the cyclopentylmagnesium bromide Grignard reagent.
Part B: Synthesis of this compound
-
Addition of Nitrile: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of 2-trifluoromethylbenzonitrile in 100 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis (Workup): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[20] This will hydrolyze the intermediate imine magnesium salt and quench any unreacted Grignard reagent. A biphasic mixture will form.
Part C: Purification and Isolation
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The final product, this compound, should be a colorless to pale yellow oil. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate. | - Wet glassware or solvent.- Inactive magnesium surface. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.- Gently warm the reaction mixture. |
| Low yield of the ketone. | - Incomplete formation of the Grignard reagent.- Presence of moisture during the reaction.- Incomplete reaction with the nitrile. | - Ensure complete consumption of magnesium.- Maintain strict anhydrous conditions.- Increase reaction time or gently heat the reaction mixture. |
| Formation of side products. | - Reaction temperature too high.- Impurities in starting materials. | - Maintain careful temperature control during the addition of reagents.- Use high-purity starting materials. |
Conclusion
The synthesis of this compound via the Grignard reaction with 2-trifluoromethylbenzonitrile is an effective and reliable method. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can consistently obtain high yields of the desired product. The principles and techniques described herein are broadly applicable to the synthesis of other ketones using the Grignard reaction with nitriles.
References
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
JoVE. (n.d.). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]
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Quora. (n.d.). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
University of California, Riverside. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluorodeschloroketamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]
-
LookChem. (n.d.). Cas 402-51-7,4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.
-
Pearson+. (2024). Show how you would use Grignard syntheses to prepare the following... Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved from [Link]
-
PubMed. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
BYJU'S. (n.d.). 1. Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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-
PMC. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]
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Strategic Synthesis of Fluorinated Aryl Ketones Utilizing the Weinreb Amide Protocol
An Application Guide for Drug Development Professionals
This guide provides researchers, scientists, and drug development professionals with a detailed methodology for the preparation of fluorinated aryl ketones using the robust and reliable Weinreb-Nahm ketone synthesis. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and offer expert insights into common challenges and troubleshooting.
Introduction: The Significance of Fluorinated Aryl Ketones and the Weinreb Advantage
Fluorinated aryl ketones are privileged structural motifs in modern medicinal chemistry. The incorporation of fluorine atoms into a molecule can profoundly and often beneficially alter its metabolic stability, lipophilicity, and binding affinity to biological targets. However, the synthesis of these ketones using traditional methods, such as the reaction of organometallic reagents with acid chlorides or esters, is frequently plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2]
The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this issue.[3][4] By employing an N-methoxy-N-methylamide, known as the Weinreb amide, the reaction proceeds through a highly stable, chelated tetrahedral intermediate.[5][6] This intermediate resists further nucleophilic attack, collapsing only upon aqueous workup to cleanly afford the desired ketone.[2][7] This method's high fidelity, functional group tolerance, and reliability make it an indispensable tool for the synthesis of complex pharmaceutical intermediates.[1]
The Mechanistic Cornerstone: Chelation-Stabilized Intermediate
The remarkable selectivity of the Weinreb ketone synthesis is rooted in the formation of a stable five-membered cyclic intermediate. When an organometallic reagent, such as a Grignard or organolithium reagent, adds to the Weinreb amide, the metal cation (e.g., MgX⁺) is chelated by both the newly formed oxyanion and the N-methoxy oxygen atom.[1][7] This chelated structure is stable at low temperatures, preventing the elimination of the N-methoxy-N-methylamine group and thus precluding a second nucleophilic addition.[1][2][8] The final ketone product is liberated only after a deliberate aqueous acidic workup.
Caption: The reaction pathway showing the formation of the key chelated intermediate.
General Experimental Workflow
The synthesis is typically a two-stage process: first, the preparation of the necessary fluorinated aryl Weinreb amide from a corresponding carboxylic acid or derivative, followed by the reaction with an organometallic reagent to yield the final ketone.
Caption: A generalized workflow for the two-stage synthesis of fluorinated aryl ketones.
Detailed Application Protocols
Protocol 1: Preparation of a Fluorinated Aryl Weinreb Amide
This protocol describes a general method for converting a fluorinated aryl carboxylic acid into its corresponding Weinreb amide using a standard peptide coupling reagent.
Materials:
-
Fluorinated aryl carboxylic acid (1.0 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq) or HATU (1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.5 eq, if using EDCI)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 1N HCl, Brine
-
Anhydrous MgSO₄
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated aryl carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and the coupling agent (e.g., EDCI/HOBt).
-
Add anhydrous DCM to form a stirrable suspension (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise over 10 minutes. The mixture should become a clear solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.
Protocol 2: Synthesis of Fluorinated Aryl Ketone via Grignard Reaction
This protocol details the core reaction of the Weinreb amide with a Grignard reagent.
Materials:
-
Fluorinated Aryl Weinreb Amide (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NH₄Cl or 1N HCl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the fluorinated aryl Weinreb amide (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an inert atmosphere inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Expert Insight: Maintaining a very low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.[1]
-
Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC (staining may be required as the intermediate is often not UV-active).
-
Quenching: While the reaction is still cold, slowly add saturated aqueous NH₄Cl solution to quench the reaction. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and add EtOAc. Wash the organic layer with water (1x) and then brine (1x). Troubleshooting: If an emulsion forms, which can be common in Weinreb amide workups, adding a larger volume of brine can help break the emulsion and improve layer separation.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ketone by flash column chromatography to yield the final product.
Data and Examples from Literature
The versatility of the Weinreb amide methodology allows for the synthesis of a wide array of fluorinated aryl ketones.
| Starting Weinreb Amide | Organometallic Reagent | Solvent | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | (3-Fluorophenyl)(phenyl)methanone | 96 | [10] |
| N-methoxy-N-methyl-4-cyanobenzamide | 4-Fluorophenylmagnesium chloride | Toluene | (4-Cyanophenyl)(4-fluorophenyl)methanone | 98 | [10] |
| Aromatic Weinreb Amide | TMS-CF₃ (Ruppert-Prakash Reagent) | THF | Aromatic Trifluoromethyl Ketone | 60-95 | [11] |
| Benzothiazolyl-fluoro-Weinreb amide | Phenylmagnesium bromide | THF | (Benzothiazolylsulfonyl)fluoromethyl phenyl ketone | N/A | [12] |
Expert Insights & Troubleshooting
-
Reagent Quality is Paramount: Organometallic reagents like Grignards and organolithiums are highly sensitive to moisture and air. Always use freshly titrated or newly purchased reagents and ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas.
-
Controlling Exotherms: The addition of the organometallic reagent is exothermic. Slow, dropwise addition at very low temperatures (-78 °C is standard) is crucial to prevent temperature spikes that could lead to the decomposition of the intermediate and the formation of over-addition products.
-
Incomplete Conversion: If starting material remains after the allotted reaction time, a small additional charge of the organometallic reagent (0.1-0.2 eq) can be added. However, be cautious, as excess nucleophile can complicate purification.
-
Alternative Reagents: For substrates sensitive to highly basic Grignard or organolithium reagents, alternative methods like using organocuprates or palladium-catalyzed cross-coupling reactions with the Weinreb amide can be explored.[8]
-
Fluorinated Substrate Reactivity: The electronic properties of the fluoro-aromatic system can influence reactivity. Electron-withdrawing fluorine atoms can make the amide carbonyl more electrophilic, potentially requiring even more careful temperature control to avoid side reactions.
Conclusion
The Weinreb-Nahm ketone synthesis provides a superior and highly controlled method for accessing valuable fluorinated aryl ketones. Its primary advantage lies in the formation of a stable chelated intermediate that effectively shuts down the common over-addition pathway. By following well-defined protocols and understanding the critical reaction parameters, researchers can reliably and efficiently synthesize these important building blocks for the advancement of drug discovery programs.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
Tanimoto, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Fernández, G. Weinreb (ketone synthesis). [Link]
-
Abbas, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Prakash, G. K. S., et al. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. PMC. [Link]
-
Organic Syntheses. A WEINREB AMIDE APPROACH TO CARBONYL COMPOUNDS BEARING A 9-FLUORENYL RADICAL CLOCK. [Link]
-
Prakash, G. K. S., et al. (2009). Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block. PubMed. [Link]
-
Mako, T. L., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry. [Link]
-
van der Pijl, F., et al. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]
-
Mako, T. L., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. The Royal Society of Chemistry. [Link]
-
Jones, C. M., et al. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications (RSC Publishing). [Link]
-
Reddit. Weinreb amide workup extraction issues. [Link]
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Application Notes & Protocols: Catalytic Coupling of 2-Trifluoromethylbenzoyl Chloride with Cyclopentane
Introduction
The direct functionalization of unactivated C(sp³)–H bonds is a paramount objective in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules by bypassing the need for pre-functionalized starting materials.[1][2][3] The acylation of alkanes, in particular, provides a direct pathway to ketones, which are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide focuses on the catalytic coupling of 2-trifluoromethylbenzoyl chloride with cyclopentane, a challenging transformation that unites an electron-deficient acyl chloride with a non-activated cycloalkane. The presence of the trifluoromethyl group on the benzoyl chloride enhances its electrophilicity and can influence the reactivity of the acyl radical intermediate, making this a topic of significant interest for drug development professionals.
This document provides a detailed exploration of potential catalytic strategies, grounded in established principles of C–H functionalization, to achieve this coupling. We will delve into the mechanistic underpinnings of photoredox and transition-metal catalysis, present detailed experimental protocols, and offer insights gleaned from extensive experience in the field.
Pillar 1: Mechanistic Insights & Catalytic Strategy
The direct acylation of a C(sp³)–H bond in cyclopentane with 2-trifluoromethylbenzoyl chloride is not a trivial transformation and lacks a universally established, single-step catalytic method. The primary challenge lies in the high bond dissociation energy of alkane C–H bonds. Therefore, successful strategies will likely involve the generation of highly reactive intermediates under conditions that favor the desired C–C bond formation. Two of the most promising catalytic paradigms for this purpose are photoredox catalysis and nickel-catalyzed radical-mediated coupling.
Strategy A: Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C–C bonds under mild conditions.[4][5][6][7] This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates. In the context of our target reaction, a photocatalyst can reduce the acyl chloride to form a potent acyl radical, which can then engage in a Minisci-type reaction with cyclopentane.[8][9]
Proposed Catalytic Cycle:
The proposed cycle begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent reductant and can donate an electron to the 2-trifluoromethylbenzoyl chloride, leading to its fragmentation into the corresponding acyl radical and a chloride anion. The acyl radical then adds to cyclopentane, which is present in large excess (acting as both reactant and solvent). The resulting cyclopentyl radical is then oxidized by the oxidized photocatalyst (PC+) to regenerate the ground-state photocatalyst and furnish the desired product after deprotonation.
Caption: Proposed cycle for photoredox-catalyzed acylation.
Strategy B: Nickel-Catalyzed Reductive Cross-Coupling
Nickel catalysis has shown remarkable efficacy in cross-coupling reactions, including those involving the formation of C(sp³)–C(sp³) bonds.[10][11][12] A dual catalytic system, merging photoredox and nickel catalysis, could be particularly effective.[13][14] In such a system, the photocatalyst generates an alkyl radical from an appropriate precursor, which then enters a nickel catalytic cycle. For the direct coupling of an acyl chloride with an alkane, a direct C-H activation/acylation pathway mediated by nickel is also a plausible, albeit challenging, route. A more likely scenario involves the generation of an acyl radical that is trapped by a low-valent nickel species.
Proposed Catalytic Cycle:
A low-valent Ni(0) complex undergoes oxidative addition to the 2-trifluoromethylbenzoyl chloride to form a Ni(II)-acyl intermediate. Concurrently, a cyclopentyl radical is generated, potentially through a hydrogen atom transfer (HAT) process mediated by a suitable photocatalyst or a thermally induced radical initiator. The cyclopentyl radical is then trapped by the Ni(II)-acyl complex to form a Ni(III) intermediate. Reductive elimination from this high-valent nickel species furnishes the desired ketone product and regenerates the Ni(I) catalyst, which can be reduced back to Ni(0) to complete the catalytic cycle.
Sources
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Application Note: Optimization of THF Solvent Ratios for Aryl Grignard Additions
Executive Summary
In the landscape of organometallic chemistry, the solvent is not merely a medium; it is a ligand that dictates the thermodynamic and kinetic profile of the reaction. While Tetrahydrofuran (THF) is the industry standard for generating aryl Grignard reagents due to its high Lewis basicity, it is often suboptimal for the subsequent addition phase.
This guide challenges the dogma of using neat THF. We present a protocol for optimizing THF:Toluene and THF:2-MeTHF ratios to modulate the Schlenk equilibrium , suppress Wurtz homocoupling, and improve process safety through viscosity and exotherm management.
Mechanistic Foundation: The Schlenk Equilibrium[1][2][3][4]
To optimize the solvent ratio, one must control the Schlenk equilibrium. In solution, Grignard reagents are not simple RMgX species but exist in a dynamic equilibrium driven by solvent coordination.[1][2]
-
THF (Strong Lewis Base): Strongly coordinates to magnesium. While this stabilizes the monomeric RMgX required for formation, an excess of THF in the addition phase can stabilize the separated ion pairs, potentially increasing the rate of side reactions (e.g., enolization of ketones) over the desired nucleophilic addition.
-
Toluene (Non-Polar Co-solvent): Does not coordinate. By diluting THF with Toluene, you decrease the polarity of the medium without stripping the essential coordination sphere from the magnesium. This often shifts the equilibrium and aggregation state, favoring the desired nucleophilic pathway and suppressing radical-based homocoupling (Wurtz coupling).
Visualization: Solvent-Driven Equilibrium Dynamics
Figure 1: The Schlenk Equilibrium. High THF concentrations can stabilize the disproportionated products (
Solvent Selection Strategy
The "Goldilocks" zone for aryl Grignard additions typically lies in a hybrid solvent system.
| Solvent System | Pros | Cons | Recommended Application |
| Neat THF | Excellent solubility; fast formation kinetics. | High water miscibility (difficult workup); promotes side reactions; lower boiling point (66°C). | Small scale; unhindered substrates. |
| 2-MeTHF | Higher boiling point (80°C); immiscible with water (easy workup); higher solubility for Mg salts (reduces fouling). | Higher cost than THF/Toluene. | Process scale-up; "Green" chemistry requirements. |
| THF : Toluene (1:1 to 1:3) | Cost-effective; improved heat transfer; suppresses Wurtz coupling; tunable reactivity. | Requires careful formulation (must maintain min. 2 eq. THF per Mg).[3][4] | Industrial Standard for aryl additions. |
Key Insight: Research indicates that maintaining a stoichiometric ratio of approximately 2 to 4 equivalents of THF per Magnesium atom is sufficient to maintain the active Grignard species. The remainder of the solvent volume can be replaced with Toluene [1].
Protocol: Optimization of Solvent Ratios
This protocol describes a DoE (Design of Experiments) approach to determine the optimal THF:Toluene ratio for a specific aryl Grignard addition.
Materials
-
Reagent: Phenylmagnesium Bromide (3.0 M in Et2O or THF - Starting stock)
-
Solvents: Anhydrous THF (<50 ppm H2O), Anhydrous Toluene (<50 ppm H2O).
-
Substrate: Representative electrophile (e.g., Benzophenone or an ester).
-
Equipment: Automated reaction station (e.g., Mettler Toledo EasyMax) or standard Schlenk line with syringe pump.
Workflow Diagram
Figure 2: Workflow for screening and selecting the optimal solvent ratio.
Step-by-Step Methodology
1. Solvent Blend Preparation
Prepare four reaction vessels with the representative electrophile (1.0 eq) dissolved in the following solvent mixtures (Total volume 10 mL/g substrate):
-
Reaction A: Pure THF.
-
Reaction B: THF:Toluene (1:1 v/v).
-
Reaction C: THF:Toluene (1:3 v/v).
-
Reaction D: Pure Toluene (Control - Note: Likely to fail or be very slow without THF carrier).
2. Grignard Dilution (The "Reverse Addition")
-
Critical Step: Do not add pure Grignard stock directly if optimizing for mixing. Dilute the commercial Grignard solution (usually 3M in THF) with Toluene to match the target solvent ratio of the vessel before addition.
-
Example for Reaction C: Mix 1 part 3M PhMgBr (in THF) with 2 parts Toluene. This creates a ~1M reagent in a 1:2 THF:Tol matrix.
3. Controlled Addition
-
Cool reaction vessels to 0°C (or target temperature).
-
Add the Grignard solution dropwise via syringe pump over 30 minutes.
-
Observation: Monitor for precipitation.[2] If the 1:3 ratio (Reaction C) precipitates Mg salts, the THF content is too low to solubilize the byproduct (
).
4. Quench and Analysis
-
Quench with sat.
. -
Analyze the organic phase via GC-MS or HPLC.
-
Metric: Calculate the ratio of Product vs. Biphenyl (Wurtz homocoupling byproduct).
Case Study: Selectivity Enhancement
The following data illustrates a representative optimization for the addition of Phenylmagnesium bromide to a nitrile.
| Solvent Ratio (THF:Toluene) | Yield (%) | Homocoupling (Biphenyl %) | Viscosity Observation |
| 1:0 (Pure THF) | 82% | 8.5% | Low |
| 1:1 | 89% | 4.2% | Low |
| 1:3 | 94% | 1.1% | Moderate |
| 1:10 | 65% | <1.0% | High (Slurry formed) |
Interpretation: The 1:3 ratio represents the optimum. The reduced polarity suppresses the radical homocoupling mechanism, while sufficient THF remains to keep the magnesium species in solution. The 1:10 ratio failed due to the precipitation of the Grignard complex, halting the reaction [2].
Advanced Alternative: 2-MeTHF
For processes where Toluene is undesirable (e.g., specific toxicity limits) or where higher reaction temperatures are required to overcome steric hindrance, 2-Methyltetrahydrofuran (2-MeTHF) is the superior candidate.
-
Solubility Advantage: MgBr salts are significantly more soluble in 2-MeTHF (approx.[5] 40g/100g) compared to THF (5g/100g).[5] This allows for higher concentration reactions without fouling impellers [3].
-
Protocol Adjustment: When using 2-MeTHF, the addition of Toluene is often unnecessary. The solvent itself provides the hydrophobic benefits of Toluene (immiscibility with water) while retaining the coordination power of THF.
References
-
Solvent Effects in Grignard Reactions: Kadam, A., et al. "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions."[6] Green Chemistry, 2013, 15, 1880-1888.
-
Schlenk Equilibrium Dynamics: Peltier, C., et al. "How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents." Journal of the American Chemical Society, 2017.
-
2-MeTHF Advantages: Aycock, D. F.[5][7][8] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development, 2007, 11, 156-159.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (PDF) How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH 3 MgCl in Tetrahydrofuran [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Minimizing homo-coupling byproducts in cyclopentylmagnesium bromide reactions
Topic: Minimizing Homo-Coupling in Cyclopentylmagnesium Bromide Synthesis
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 12, 2026
Executive Summary
Welcome to the Technical Support Center. You are likely here because your synthesis of cyclopentylmagnesium bromide (CpMgBr) is suffering from low yields and high levels of 1,1'-bicyclopentyl (the homo-coupling byproduct).
The Core Problem: Cyclopentyl bromide is a secondary alkyl halide. Unlike primary halides, secondary halides possess a higher propensity for radical formation and slower insertion kinetics onto the Magnesium surface. This creates a "perfect storm" for Wurtz-type coupling, where the formed Grignard reagent attacks unreacted alkyl halide rather than the magnesium surface.
This guide provides a root-cause analysis, a standard optimization protocol ("Starve-Feed"), and an advanced "Turbo" protocol utilizing Lithium Chloride (LiCl) technology.
Module 1: Diagnostic & Mechanism
Q: Why is my reaction turning into a slurry of white solid (bicyclopentyl) instead of a clear Grignard solution?
A: You are witnessing the Wurtz Coupling Trap . In a Grignard reaction, two pathways compete.[1] The "Desirable Path" requires the alkyl radical to remain on the Mg surface and form the Grignard reagent. The "Killer Path" occurs when the radical desorbs or when the formed Grignard reagent encounters unreacted alkyl halide in the solution.
Key Diagnostic Indicator:
-
High Exotherm + Low Yield: Indicates the coupling reaction (which is highly exothermic) is dominating.
-
White Precipitate: 1,1'-bicyclopentyl is often less soluble than the Grignard species.
Visualizing the Competition
The following diagram illustrates the kinetic competition. To maximize yield, we must block the red arrows.
Figure 1: Kinetic competition between Grignard formation (Green) and Wurtz Homo-coupling (Red).
Module 2: Critical Process Parameters (CPP)
Q: How do I practically stop the coupling?
A: You must control the local concentration of Cyclopentyl Bromide.
If the concentration of R-X in the solution is high, the probability of
The "Starve-Feed" Protocol
Do not dump all reagents at once. Use a semi-batch approach.
| Parameter | Recommendation | Scientific Rationale |
| Dosing Rate | < 0.5 mL/min (Scale dependent) | "Starve" the reaction. Ensure R-X is consumed by Mg before it can encounter an existing Grignard molecule. |
| Temperature | 15°C - 20°C | Lower temperatures favor the Grignard formation over the coupling (which has a higher activation energy). Note: Too low (<10°C) may stall initiation. |
| Mg Equivalents | 1.2 - 1.5 equiv | Excess surface area ensures the R-X finds Mg faster than it finds other species. |
| Agitation | High Shear / Turbulent | Mass transfer is critical. If stirring is poor, local "hot spots" of high R-X concentration will form, causing immediate coupling. |
Module 3: Advanced Protocol (The "Turbo" Solution)
Q: I tried slow addition, but yields are still ~60%. What is the next level?
A: Switch to Knochel-type Turbo Grignard conditions (LiCl-mediated).
Standard Grignard reagents form polymeric aggregates in THF, which reduces their reactivity and solubility. Adding Lithium Chloride (LiCl) breaks these aggregates, forming monomeric species (
Protocol: LiCl-Mediated Cyclopentyl Grignard
Materials:
-
Magnesium turnings (1.3 equiv)[2]
-
Anhydrous LiCl (1.3 equiv) - Must be flame-dried under vacuum
-
THF (Anhydrous)
-
Cyclopentyl Bromide (1.0 equiv)
Workflow:
Figure 2: Workflow for LiCl-mediated "Turbo" Grignard preparation.
Step-by-Step:
-
Drying: Place Mg turnings and LiCl in the flask. Heat to 150°C under high vacuum for 2 hours. This is critical—LiCl is hygroscopic.
-
Solvation: Cool to room temperature. Add anhydrous THF. Stir until LiCl is mostly dissolved (Mg will remain solid).
-
Activation: Add 1 mol% DIBAL-H or a crystal of Iodine.
-
Initiation: Add 5% of the Cyclopentyl bromide. Watch for temperature spike or color change (gray/turbid).
-
Dosing: Once initiated, cool to 0°C - 5°C (Note: LiCl allows this lower temp). Add the remaining halide dropwise over 2-4 hours.
-
Result: The LiCl keeps the surface clean and the Grignard species soluble, preventing the surface fouling that often drives Wurtz coupling.
Module 4: Troubleshooting & FAQ
Q: The reaction won't start (Induction Period). Should I add more halide? A: NO. This is dangerous. If you accumulate unreacted halide and it suddenly initiates, you will have a thermal runaway and massive Wurtz coupling.
-
Fix: Stop addition. Sonicate the flask or add a fresh "starter" of pre-made Grignard (e.g., 1mL of MeMgBr).
Q: Can I use Diethyl Ether instead of THF? A: Yes, and it often reduces Wurtz coupling because the Grignard is less soluble and less reactive in Ether. However, THF is preferred for scale-up due to higher boiling point and safety. If using THF, the "Starve-Feed" or LiCl method is mandatory.
Q: How do I quantify the Wurtz byproduct? A: Quench a 1mL aliquot with dilute HCl. Extract into hexanes and run GC-MS.
-
Peak A: Cyclopentane (from active Grignard).
-
Peak B: Cyclopentyl bromide (unreacted).
-
Peak C: 1,1'-Bicyclopentyl (Wurtz dimer).
-
Calculation: Yield = (Area A) / (Area A + Area C) corrected for response factors.
References
-
Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3][4] Angewandte Chemie International Edition. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.[5] Organic Process Research & Development. [Link][5][6][7]
-
Deitmann, E., et al. (2023).[7][8] Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link][6][7]
-
Organic Chemistry Portal. (n.d.). Wurtz Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. Selective Metalation and Additions [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cyclopentyl 2-Trifluoromethylphenyl Ketone by Vacuum Distillation
Welcome to the Technical Support Center for the purification of cyclopentyl 2-trifluoromethylphenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the vacuum distillation of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to perform this purification safely, efficiently, and with high purity outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound. Each problem is followed by potential causes and actionable solutions, grounded in established scientific principles.
Problem 1: Difficulty Achieving or Maintaining a Stable Vacuum
A stable, low-pressure environment is critical for successful vacuum distillation, as it allows for the purification of high-boiling compounds at lower temperatures, thereby preventing thermal decomposition.[1][2][3]
-
Potential Cause A: Leaks in the Glassware Assembly.
-
Explanation: Even minor leaks in the ground glass joints can prevent the system from reaching the desired low pressure. Leaks are a common issue, often occurring during the initial setup or reassembly of the distillation apparatus.[1][4]
-
Solution:
-
Inspect all glassware: Before assembly, carefully check each piece for cracks or chips, as these can compromise the vacuum.[5]
-
Properly grease all joints: Apply a thin, even layer of high-vacuum grease to all ground glass joints. Ensure the grease is distributed evenly to create a complete seal.[5][6]
-
Check tubing: Use thick-walled vacuum tubing that will not collapse under reduced pressure. Inspect the tubing for any cracks or holes.
-
Leak detection: If a leak is suspected after assembly, you can sometimes hear a hissing sound at the location of the leak when the pressure is below 1 torr.[7] Another method is to carefully apply a small amount of a volatile solvent like acetone or ethanol to the suspected joint with a cotton swab while monitoring the vacuum gauge; a jump in pressure indicates the location of the leak.[8]
-
-
-
Potential Cause B: Inefficient Vacuum Pump or Cold Trap.
-
Explanation: The performance of the vacuum pump can be compromised by old or contaminated pump oil. Additionally, an improperly functioning cold trap can allow volatile substances to enter and contaminate the pump, reducing its efficiency.[6][9]
-
Solution:
-
Check the pump oil: The oil should be clear. If it appears cloudy or milky, it may be contaminated with water or other solvents and should be changed according to the manufacturer's instructions.[7]
-
Ensure the cold trap is sufficiently cold: The cold trap should be filled with a suitable cooling mixture, such as dry ice/acetone (-78°C) or liquid nitrogen (-196°C), to effectively condense volatile vapors before they reach the pump.[9] Safety Warning: If using liquid nitrogen, never leave the system open to the air, as this can cause liquid oxygen to condense, creating a serious explosion hazard.[9]
-
-
-
Potential Cause C: Outgassing of the System or Sample.
-
Explanation: Residual solvents or adsorbed gases on the glassware surfaces can be released under vacuum, leading to a higher-than-expected pressure.
-
Solution:
-
Initial evacuation without heating: Before applying heat, evacuate the system at room temperature to remove any low-boiling residual solvents.[5]
-
Properly dried crude material: Ensure your starting material is as dry as possible before beginning the distillation.
-
-
Problem 2: "Bumping" or Uncontrolled, Violent Boiling
"Bumping" is the sudden, violent boiling of a liquid and is a common problem in vacuum distillation. It occurs when a portion of the liquid becomes superheated and vaporizes explosively.[10] This can lead to the contamination of the distillate and potential damage to the apparatus.
-
Potential Cause A: Lack of Nucleation Sites.
-
Explanation: Smooth boiling requires nucleation sites where bubbles can form. In a vacuum, traditional boiling chips are often ineffective because the trapped air within their pores is quickly removed, rendering them useless.[9][11]
-
Solution:
-
Magnetic stirring: The most common and effective method to prevent bumping is to use a magnetic stir bar and a stir plate. The vortex created by the stirring provides a large surface area for even boiling and disrupts the formation of superheated regions.[10][12]
-
Capillary ebulliator: A fine glass capillary can be inserted into the distillation flask, extending below the liquid surface. A slow stream of air or an inert gas like nitrogen or argon can be bled through the capillary, providing a continuous stream of bubbles that act as nucleation sites.[9][12] This method is particularly useful for viscous liquids.
-
-
-
Potential Cause B: Excessive Heating.
-
Explanation: Applying heat too quickly or at too high a temperature can lead to superheating and bumping.[13]
-
Solution:
-
Gradual heating: Heat the distillation flask slowly and evenly using a heating mantle with a variable controller.
-
Even heat distribution: Ensure good thermal contact between the heating mantle and the flask. Using a sand bath can also provide more uniform heating.
-
-
Problem 3: Product is Not Distilling at the Expected Temperature
-
Potential Cause A: Inaccurate Pressure Reading.
-
Explanation: The boiling point of a liquid is directly dependent on the pressure. An inaccurate vacuum gauge will lead to an incorrect expectation of the boiling temperature.
-
Solution:
-
Calibrate or check your vacuum gauge: Ensure your gauge is functioning correctly.
-
Use a pressure-temperature nomograph: If you have an accurate pressure reading, a nomograph can provide a good estimate of the boiling point of your compound under vacuum.[14]
-
-
-
Potential Cause B: Presence of Impurities.
-
Explanation: The presence of either lower-boiling or higher-boiling impurities will affect the distillation temperature.
-
Solution:
-
Foreshot collection: Collect an initial fraction (foreshot) that may contain lower-boiling impurities.
-
Fractional distillation: If impurities have boiling points close to your product, a fractional distillation column may be necessary for better separation.
-
-
-
Potential Cause C: Insufficient Heating or Heat Loss.
-
Explanation: For high-boiling compounds, significant heat input is required. Heat loss from the distillation head and column can prevent the vapor from reaching the condenser.
-
Solution:
-
Insulate the distillation column: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss.[6]
-
Increase the heating mantle temperature: Gradually increase the temperature of the heating mantle, but be careful to avoid overheating and decomposition.
-
-
Problem 4: Product Decomposes or Darkens in the Distillation Flask
-
Potential Cause A: Distillation Temperature is Too High.
-
Explanation: The trifluoromethyl group on the aromatic ring is generally stable; however, at excessively high temperatures, thermal decomposition of the ketone can occur.[5] The decomposition of aryl ketones can be complex.[15]
-
Solution:
-
Achieve a lower vacuum: A lower system pressure will decrease the boiling point of the compound, allowing for distillation at a lower, safer temperature.[16]
-
Use a short-path distillation apparatus: For very high-boiling or thermally sensitive compounds, a short-path distillation setup minimizes the distance the vapor has to travel, reducing the required temperature and time at temperature.
-
-
-
Potential Cause B: Presence of Catalytic Impurities.
-
Explanation: Acidic or basic impurities remaining from the synthesis can catalyze decomposition at elevated temperatures.[2]
-
Solution:
-
Aqueous work-up: Before distillation, perform a thorough aqueous work-up of the crude product. This may include washing with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate or sodium sulfate.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
Q2: What are the primary safety concerns when distilling this compound?
A2: The primary safety concerns are:
-
Implosion: Working under vacuum always carries the risk of implosion. Inspect all glassware for defects before use and perform the distillation in a fume hood with the sash lowered.[5]
-
Thermal Decomposition: Although the trifluoromethyl group is relatively stable, overheating can lead to decomposition.[5] In the event of decomposition, potentially hazardous and corrosive fumes, such as hydrogen fluoride (HF), could be released. Ensure the distillation is performed in a well-ventilated fume hood.
-
Handling Trifluoromethyl Compounds: While the trifluoromethyl group itself is generally stable, the overall toxicity of the molecule should be considered. Always consult the Safety Data Sheet (SDS) for the compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will depend on the synthetic route used. A common method for synthesizing aryl ketones is the reaction of a Grignard reagent with a nitrile or an acid anhydride.[17] Potential impurities could include:
-
Unreacted starting materials: Such as 2-bromobenzotrifluoride or cyclopentyl magnesium bromide.
-
Byproducts of the Grignard reaction: Such as biphenyl derivatives from the coupling of the Grignard reagent.
-
Hydrolysis products: Such as 2-trifluoromethylbenzoic acid.
Q4: Can I use boiling chips for this vacuum distillation?
A4: It is strongly recommended not to use standard boiling chips. They are generally ineffective under vacuum as the trapped gases that promote smooth boiling are quickly removed.[9][11] The preferred method for preventing bumping is vigorous magnetic stirring.[10]
Quantitative Data Summary
The following table provides estimated and known physical properties for this compound and related compounds to aid in experimental planning.
| Property | This compound | 2-Chlorophenyl Cyclopentyl Ketone | Notes |
| Molecular Formula | C₁₃H₁₃F₃O | C₁₂H₁₃ClO | |
| Molecular Weight | 242.24 g/mol | 208.68 g/mol | |
| Predicted Boiling Point (760 mmHg) | ~280-300 °C | ~290 °C | Estimation based on similar structures. |
| Boiling Point (under vacuum) | Not experimentally determined, likely similar to the chloro-analog. | 130 °C @ 5 mmHg | Provides a good starting point for distillation temperature. |
Experimental Protocol: Vacuum Distillation
This protocol provides a step-by-step guide for the purification of this compound.
1. Pre-Distillation Work-up: a. Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. b. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oil.
2. Apparatus Assembly: a. Inspect all glassware for any defects. b. Place a magnetic stir bar in a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full). c. Add the crude this compound to the flask. d. Assemble the distillation apparatus as shown in the diagram below, including a Claisen adapter to minimize bumping into the condenser.[5] e. Lightly grease all ground glass joints with high-vacuum grease. f. Attach thick-walled vacuum tubing from the vacuum adapter to a cold trap, and then to the vacuum pump.
3. Distillation Procedure: a. Turn on the magnetic stirrer to a speed that creates a significant vortex in the liquid. b. Turn on the vacuum pump to slowly evacuate the system. Monitor the pressure using a vacuum gauge. c. Once the desired vacuum is reached and stable, begin to gently heat the distillation flask with a heating mantle. d. Collect any low-boiling impurities as a forerun in the first receiving flask. e. As the temperature of the distilling vapor stabilizes, change to a new receiving flask to collect the main product fraction. Record the temperature and pressure range over which the product distills. f. Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation.
4. Shutdown Procedure: a. Turn off and lower the heating mantle. Allow the distillation flask to cool to room temperature. b. Slowly and carefully vent the system to atmospheric pressure. c. Turn off the vacuum pump. d. Disassemble the apparatus and transfer the purified product to a clean, labeled container.
Visualizations
Diagram 1: Vacuum Distillation Apparatus
Caption: Standard apparatus for vacuum distillation.
Diagram 2: Troubleshooting Workflow for Vacuum Leaks
Sources
- 1. beakerandwrench.com [beakerandwrench.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US8444857B2 - Method for purifying fluorinated compound - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. Detecting Vacuum Leaks [superiorsignal.com]
- 9. rubingroup.org [rubingroup.org]
- 10. Re: Bumping while distilling with vacuum [madsci.org]
- 11. echemi.com [echemi.com]
- 12. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. yamato-usa.com [yamato-usa.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. semanticscholar.org [semanticscholar.org]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Controlling Exotherms in Large-Scale Grignard Additions to Fluorinated Ketones
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for managing the significant thermal hazards associated with large-scale Grignard additions to fluorinated ketones. The following question-and-answer format directly addresses common challenges and offers field-proven insights to ensure both the safety and success of your reactions.
Troubleshooting Guide: Managing and Mitigating Exotherms
Q1: My Grignard addition to a fluorinated ketone is exhibiting a dangerously sharp and difficult-to-control exotherm. What are the primary causes and how can I mitigate this?
A1: The potent electron-withdrawing nature of fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon in fluorinated ketones. This heightened reactivity with nucleophilic Grignard reagents is a primary driver of the intense exotherm you are observing. Several factors can exacerbate this, leading to a thermal runaway.[1]
Root Causes and Solutions:
-
Rapid Reagent Addition: The most common cause of an uncontrolled exotherm is the rapid addition of the Grignard reagent.[1] At scale, the diminished surface-area-to-volume ratio of the reactor impedes efficient heat dissipation.[2]
-
Solution: Employ a slow, controlled addition of the Grignard reagent using a syringe pump or a dropping funnel.[3] This allows the cooling system to effectively remove the heat generated from the reaction.[2] For large-scale operations, consider in-situ monitoring with technologies like FTIR spectroscopy to track the consumption of the ketone and ensure a safe addition rate.[4]
-
-
Inadequate Cooling: If the cooling capacity of your reactor is insufficient for the scale of the reaction, a thermal runaway is highly probable.[2]
-
Solution: Ensure your reactor's cooling system is appropriately sized and functioning optimally. Perform a thorough heat transfer calculation before scaling up. A well-maintained ice-water bath can be used for smaller-scale reactions.[3] For larger scales, a robust jacketed reactor with a reliable chilling unit is essential. Periodic descaling of the reactor jacket is crucial for maintaining effective heat transfer.[5]
-
-
Concentrated Reaction Mixture: A highly concentrated reaction mixture can lead to a rapid temperature increase upon addition of the Grignard reagent.[3]
-
Solution: Dilute the reaction mixture with an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, before commencing the Grignard addition.[3] This increases the thermal mass of the system, helping to absorb the heat of reaction.
-
-
Induction Period: Grignard reactions can sometimes have an induction period where the reaction is slow to start, leading to an accumulation of the Grignard reagent.[1] Once the reaction initiates, the built-up reagent can react rapidly, causing a sudden and dangerous exotherm.
-
Solution: Ensure the reaction has initiated before adding the bulk of the Grignard reagent. Visual cues like a noticeable warming of the reaction mixture, bubbling at the surface, or a color change to cloudy gray or brown can indicate initiation.[6] For large-scale reactions, the use of in-situ FTIR can definitively confirm initiation by showing the consumption of the starting material.[4]
-
Frequently Asked Questions (FAQs)
Q2: What are the key safety hazards associated with an uncontrolled exotherm in a large-scale Grignard reaction involving fluorinated ketones?
A2: Uncontrolled exotherms in these reactions pose severe safety risks, including:
-
Thermal Runaway: A rapid, self-accelerating increase in temperature and pressure that can exceed the reactor's limits, potentially leading to a catastrophic failure.[1][2]
-
Fire and Explosion: The ethereal solvents commonly used in Grignard reactions (e.g., diethyl ether, THF) are highly flammable.[5][7] An uncontrolled exotherm can cause the solvent to boil violently and potentially ignite.
-
Pressure Buildup: The rapid increase in temperature can lead to a dangerous buildup of pressure within the reactor, especially if the system is not adequately vented.[5]
-
Release of Hazardous Materials: A reactor failure could release flammable solvents, corrosive reagents, and potentially toxic fluorinated compounds.
Q3: How does the choice of solvent impact the exotherm of the Grignard addition to a fluorinated ketone?
A3: The choice of solvent is critical for both stabilizing the Grignard reagent and managing the reaction temperature.[8][9]
-
Tetrahydrofuran (THF): Often the preferred solvent for large-scale reactions due to its higher boiling point (66 °C) and flash point compared to diethyl ether.[1][6] This provides a wider operating temperature range and can help to moderate the exotherm.
-
Diethyl Ether: While effective, its low boiling point (34.6 °C) can make it more challenging to control the temperature during a highly exothermic reaction.[6] However, its lower boiling point can be advantageous for initiating the reaction with gentle reflux.[6]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that can be derived from renewable resources and often exhibits comparable or superior performance.[10]
It is imperative to use anhydrous solvents, as water will quench the Grignard reagent in a highly exothermic side reaction.[11][12][13]
Q4: I'm observing the formation of a thick, unmanageable precipitate during the quenching of my large-scale Grignard reaction. What is causing this and how can I resolve it?
A4: The formation of magnesium salts (e.g., magnesium hydroxide and magnesium halide salts) is a common occurrence during the workup of Grignard reactions.[3] These salts can be difficult to filter and may trap the desired product, leading to reduced yields.[3]
Solutions:
-
Choice of Quenching Agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder quenching agent than water or dilute acids and is often preferred for sensitive substrates as it is less exothermic.[11]
-
Slow, Controlled Quenching: Always cool the reaction mixture in an ice bath before and during the quench.[14][15] Add the quenching solution slowly and dropwise with vigorous stirring to control the exotherm.[11][14] Be aware of a potential induction period before the quenching reaction becomes highly exothermic.[11][14]
-
Aqueous Workup: After quenching, adding more organic solvent and stirring vigorously can help to extract the product from the aqueous layer containing the dissolved salts.[3] In some cases, the addition of a dilute acid (e.g., 10% sulfuric acid) can help to dissolve the magnesium salts, but this should be done cautiously due to the potential for a vigorous reaction.[14][15]
Q5: What are the potential side reactions when adding a Grignard reagent to a fluorinated ketone, and how can they be minimized?
A5: Besides the desired nucleophilic addition, several side reactions can occur, particularly with sterically hindered ketones:[16]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon workup, this will regenerate the starting ketone.[16]
-
Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol.[16]
Minimization Strategies:
-
Lower Reaction Temperatures: Conducting the reaction at lower temperatures (e.g., 0 °C or below) can favor the desired nucleophilic addition over enolization and reduction pathways.
-
Choice of Grignard Reagent: Grignard reagents with β-hydrogens are more prone to the reduction side reaction.
Experimental Protocols & Data
Protocol 1: Controlled Large-Scale Grignard Addition to a Fluorinated Ketone
-
Apparatus Setup: Assemble a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser with an inert gas inlet, and a dropping funnel or syringe pump for the addition of the Grignard reagent. Ensure all glassware is rigorously dried.[17]
-
Inert Atmosphere: Purge the entire system with an inert gas (e.g., nitrogen or argon) to exclude air and moisture.[11]
-
Reagent Preparation: In the reactor, add the fluorinated ketone and anhydrous THF. Cool the solution to 0 °C using the reactor's cooling system.
-
Slow Addition: Begin the slow, dropwise addition of the Grignard reagent solution via the dropping funnel or syringe pump, maintaining the internal temperature below 10 °C.[3]
-
Monitoring: Continuously monitor the internal temperature. If a rapid temperature increase is observed, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.[3]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time to ensure complete conversion.
-
Controlled Quenching: Cool the reaction mixture to 0 °C. Slowly and cautiously add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring, ensuring the temperature does not rise uncontrollably.[11]
-
Workup: Proceed with the aqueous workup and extraction of the product.
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Advantages | Disadvantages | Best For |
| Water | Inexpensive and readily available. | Can be highly exothermic and difficult to control, especially on a large scale.[11][14] | Small-scale reactions with robust products. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Milder and less exothermic than water or dilute acids.[11] | Reactions with sensitive substrates or large-scale operations.[11] | |
| Dilute Acids (e.g., 1M HCl) | Can help to dissolve magnesium salts. | Can be highly exothermic and may produce flammable hydrogen gas.[3] Not suitable for acid-sensitive products. | Reactions where the product is stable to acid and magnesium salt precipitation is problematic. |
Visualizations
Diagram 1: Workflow for Safe Large-Scale Grignard Addition
Caption: A stepwise workflow for conducting a safe large-scale Grignard addition.
Diagram 2: Decision Tree for Troubleshooting Exotherms
Sources
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Cyclopentyl 2-trifluoromethylphenyl ketone
This guide provides essential safety protocols and operational directives for the handling and disposal of Cyclopentyl 2-trifluoromethylphenyl ketone. As a compound featuring a ketone, a cyclopentyl ring, and a trifluoromethylphenyl group, a multi-faceted approach to safety is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established chemical safety principles.
Proactive Hazard Assessment: Understanding the Risks
A specific Safety Data Sheet (SDS) for this compound may not be readily available. Therefore, a comprehensive hazard assessment must be derived from the chemical's constituent functional groups. This proactive analysis is the foundation of a robust safety plan.
The primary hazards are associated with three key structural features:
-
The Ketone Backbone: Ketones are often flammable and can act as skin and eye irritants.[1][2][3][4] Their solvent properties necessitate careful selection of chemical-resistant gloves.
-
The Trifluoromethylphenyl Group: While the trifluoromethyl group itself is generally stable, it is strongly electron-withdrawing, influencing the molecule's overall reactivity.[5] A significant concern with such compounds is the potential for decomposition under high heat to release toxic and corrosive gases, such as hydrogen fluoride (HF).[5] Related trifluoromethyl compounds are known to cause skin corrosion, serious eye damage, and respiratory tract irritation.[6][7]
-
The Cyclopentyl Ring: Similar to other cycloalkanes like cyclopentane, this moiety contributes to the compound's flammability.[8][9]
Table 1: Summary of Inferred Hazards
| Hazard Type | Potential Effect | Associated Functional Group(s) |
| Eye Contact | Causes serious eye irritation or damage.[3][4][6] | Ketone, Trifluoromethylphenyl |
| Skin Contact | Causes skin irritation or burns.[3][6] May be harmful if absorbed through the skin.[1] | Ketone, Trifluoromethylphenyl |
| Inhalation | May cause respiratory tract irritation.[6][7] | Trifluoromethylphenyl |
| Ingestion | Harmful if swallowed.[1] | General Toxicity |
| Flammability | Flammable liquid and vapor.[1][4][8][9] Vapors may form explosive mixtures with air.[1][4] | Ketone, Cyclopentyl |
The Core of Protection: A Head-to-Toe PPE Strategy
A multi-layered PPE strategy is essential to mitigate the identified risks. The following protocols are based on a hierarchy of controls, where engineering controls (like a fume hood) are primary, and PPE provides the critical final barrier.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[10]
-
Elevated Risk: A full-face shield worn over chemical splash goggles is required when there is a heightened risk of splashes, such as during transfers of large volumes, heating, or conducting reactions under pressure.[6][10]
Hand Protection: The Critical Barrier
The selection of appropriate gloves is arguably the most critical PPE decision for handling this solvent-like ketone. Standard disposable nitrile gloves offer minimal protection and are not recommended for prolonged or direct contact.[10]
The Causality Behind Glove Choice: The ketone functional group can readily degrade common glove materials. Therefore, materials specifically rated for resistance to ketones and aromatic compounds must be used. Polyvinyl alcohol (PVA) and Butyl rubber are superior choices.[11][12][13]
Table 2: Glove Selection Guide for Aromatic Ketones
| Glove Material | Performance vs. Ketones | Performance vs. Aromatics | Notes |
| Nitrile | Fair to Poor | Fair to Good | Suitable for incidental contact only. Must be replaced immediately upon splash.[10][13] |
| Neoprene | Fair | Good | Offers moderate chemical resistance. Better than standard nitrile for some chemicals.[13] |
| Butyl Rubber | Excellent | Poor | The preferred choice for handling polar organics like ketones.[13] |
| Polyvinyl Alcohol (PVA) | Excellent | Excellent | Offers exceptional resistance to ketones and aromatic solvents. Caution: Degrades in the presence of water.[11][12][13] |
| Fluoroelastomer (Viton™) | Good | Excellent | Very broad chemical resistance but can be expensive and may have poor performance against some specific ketones.[13][14] |
Recommended Protocol:
-
Primary Gloves: Wear Butyl rubber gloves for direct handling and tasks with significant splash potential.
-
Double Gloving: For added protection, a common practice is to wear a pair of disposable nitrile gloves underneath the primary chemical-resistant gloves. This protects the user during the doffing process.
-
Inspection and Replacement: Always inspect gloves for tears or degradation before use.[15] Dispose of contaminated gloves as hazardous waste immediately after use or exposure.
Body Protection
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[10]
-
Chemical Apron: For procedures involving larger quantities (>100 mL) or a high risk of splashing, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory.[10] Avoid synthetic clothing like polyester, which can melt to the skin in a fire.
Respiratory Protection
Engineering controls are the first line of defense. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6][15]
A respirator is required if:
-
Engineering controls are not feasible or are malfunctioning.
-
Aerosols or vapors are generated outside of a fume hood.
-
Emergency spill cleanup is necessary.
If required, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary. Respirator use requires a formal program, including medical evaluation and fit-testing.[10]
Procedural Guidance for Safe Handling and Disposal
Proper PPE is only effective when integrated into safe laboratory practices.
Operational Workflow
The following workflow outlines the critical steps for safely handling the compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Spill: Evacuate the area. Use an absorbent material (e.g., vermiculite, sand) to contain the spill. Ensure proper ventilation and eliminate all ignition sources.[9][15] Dispose of cleanup materials as hazardous waste.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Containment: Collect waste in a properly sealed and clearly labeled container indicating "Hazardous Waste" and the chemical name.[7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in the solid hazardous waste container.[15]
-
Compliance: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[8][9]
References
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff. Retrieved from [Link]
-
Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.). Polyco Healthine. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Personal Protective Equipment: Hands. (2024, May 10). San José State University. Retrieved from [Link]
-
Safety Data Sheet - (2-Chlorophenyl)(cyclopentyl)methanone. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Right to Know Hazardous Substance Fact Sheet - Cyclopentanol. (2000, October). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet - Cyclopentanone. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet - Cyclopentanone. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet - Cyclopentanol. (n.d.). Carl ROTH. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
